molecular formula C6H12Cl2N2O2 B12276618 (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

Cat. No.: B12276618
M. Wt: 215.07 g/mol
InChI Key: IVCFPOOFOSVPDO-BSIKQIJFSA-N
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Description

(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to cause oxidative stress in bacterial cells, leading to DNA damage and the activation of stress-inducible promoters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group

Properties

Molecular Formula

C6H12Cl2N2O2

Molecular Weight

215.07 g/mol

IUPAC Name

(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H/t4-,6?;;/m0../s1

InChI Key

IVCFPOOFOSVPDO-BSIKQIJFSA-N

Isomeric SMILES

C1[C@H]2CNC1(CN2)C(=O)O.Cl.Cl

Canonical SMILES

C1C2CNC1(CN2)C(=O)O.Cl.Cl

Origin of Product

United States

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